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Introduction

Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases,
including Alzheimer's, Parkinson's, and Huntington's disease. The accumulation of misfolded
protein aggregates disrupts cellular homeostasis and leads to cytotoxicity. Histone deacetylase
6 (HDACSG6), a unique cytoplasmic enzyme, plays a critical role in the cellular management of
these protein aggregates.[1][2] Hdac6-IN-18 is a first-in-class, irreversible, and selective
inhibitor of HDACSG, offering a powerful tool to investigate the role of HDACG in protein
aggregation and as a potential therapeutic agent.[3][4]

HDACSEG facilitates the clearance of protein aggregates through the aggresome-autophagy
pathway.[5][6][7][8] It achieves this by binding to ubiquitinated misfolded proteins via its zinc
finger ubiquitin-binding domain and transporting them along microtubules to form an
aggresome, a perinuclear inclusion body.[1][9] Subsequently, these aggresomes are cleared by
autophagy.[10] HDACG6's deacetylase activity, particularly towards a-tubulin, is crucial for
microtubule-dependent transport.[11][12][13]

Hdac6-IN-18, as an irreversible inhibitor, provides a sustained and specific blockade of HDAC6
activity, allowing for a detailed examination of its downstream effects on protein aggregation
dynamics. These application notes provide detailed protocols for utilizing Hdac6-IN-18 to study
protein aggregation in cellular models.
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Hdac6-IN-18: A Selective and Irreversible HDAC6
Inhibitor

Hdac6-IN-18 is a potent and selective inhibitor of HDAC6 with demonstrated activity in various
cell lines. Its irreversible binding mechanism ensures a prolonged duration of action, making it
an ideal tool for studying the long-term consequences of HDACS6 inhibition.

Table 1: In Vitro Activity of Hdac6-IN-18 in Multiple Myeloma Cell Lines

Cell Line IC50 (pM)
RPMI8226 0.17

U266 0.7
MM.1S 0.42

Data sourced from MedchemExpress.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving HDACSG in protein
aggregate clearance and a general workflow for investigating the effects of Hdac6-IN-18.

Click to download full resolution via product page

Caption: HDAC6-mediated protein aggregate clearance pathway and the inhibitory action of
Hdac6-IN-18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1950856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1950856/
https://pubmed.ncbi.nlm.nih.gov/37463038/
https://pubmed.ncbi.nlm.nih.gov/37463038/
https://scholars.duke.edu/publication/1587753
https://scholars.duke.edu/publication/1587753
https://www.mdpi.com/1422-0067/18/9/1883
https://scholarship.miami.edu/esploro/outputs/journalArticle/The-Deacetylase-HDAC6-Regulates-Aggresome-Formation/991031559745502976
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.763831/full
https://www.tandfonline.com/doi/full/10.1080/21505594.2024.2327096
https://scholars.duke.edu/publication/672578
https://scholars.duke.edu/publication/672578
https://pubmed.ncbi.nlm.nih.gov/34777380/
https://pubmed.ncbi.nlm.nih.gov/34777380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC153564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC153564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC150348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC150348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7576268/
https://bio-protocol.org/en/bpdetail?id=3042&type=0
https://bio-protocol.org/en/bpdetail?id=3042&type=0
https://www.benchchem.com/product/b12384195#hdac6-in-18-for-investigating-protein-aggregation
https://www.benchchem.com/product/b12384195#hdac6-in-18-for-investigating-protein-aggregation
https://www.benchchem.com/product/b12384195#hdac6-in-18-for-investigating-protein-aggregation
https://www.benchchem.com/product/b12384195#hdac6-in-18-for-investigating-protein-aggregation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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